Sapienic acid-d19

lipidomics mass spectrometry stable isotope dilution

Sapienic acid-d19 (CAS 2692623-89-3) is a perdeuterated isotopologue of sapienic acid (cis-6-hexadecenoic acid, 16:1n-10), a monounsaturated fatty acid that constitutes a major lipid component of human sebum and exhibits species-specific occurrence restricted to humans. The -d19 designation indicates replacement of nineteen hydrogen atoms with deuterium, yielding a molecular formula of C16H11D19O2 with a molecular weight of 273.53 g/mol.

Molecular Formula C16H30O2
Molecular Weight 273.52 g/mol
Cat. No. B10782853
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSapienic acid-d19
Molecular FormulaC16H30O2
Molecular Weight273.52 g/mol
Structural Identifiers
SMILESCCCCCCCCCC=CCCCCC(=O)O
InChIInChI=1S/C16H30O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18/h10-11H,2-9,12-15H2,1H3,(H,17,18)/b11-10-/i1D3,2D2,3D2,4D2,5D2,6D2,7D2,8D2,9D2
InChIKeyNNNVXFKZMRGJPM-XZHWPFOISA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sapienic Acid-d19 for LC-MS Quantitation: A C16H11D19O2 Deuterated Internal Standard Specification and Procurement Guide


Sapienic acid-d19 (CAS 2692623-89-3) is a perdeuterated isotopologue of sapienic acid (cis-6-hexadecenoic acid, 16:1n-10), a monounsaturated fatty acid that constitutes a major lipid component of human sebum and exhibits species-specific occurrence restricted to humans [1]. The -d19 designation indicates replacement of nineteen hydrogen atoms with deuterium, yielding a molecular formula of C16H11D19O2 with a molecular weight of 273.53 g/mol . As a stable isotope-labeled (SIL) analog, this compound is engineered specifically for use as an internal standard in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) workflows requiring precise quantitation of endogenous sapienic acid .

Why Unlabeled Sapienic Acid or Alternative Fatty Acid Internal Standards Cannot Replace Sapienic Acid-d19 in Quantitative Bioanalysis


Generic substitution of sapienic acid-d19 with unlabeled sapienic acid or a structurally distinct fatty acid internal standard (e.g., palmitoleic acid-d9) introduces quantifiable analytical error in LC-MS and GC-MS workflows. Deuterated internal standards with fewer than 15-19 deuterium atoms may exhibit chromatographic retention time shifts relative to the analyte, resulting in differential matrix effects and compromised ionization reproducibility [1]. Furthermore, structurally dissimilar fatty acid internal standards do not co-elute with sapienic acid under standardized lipidomic chromatographic conditions, precluding effective correction of matrix-induced ion suppression [2]. Even among highly deuterated analogs, the total number of isotopic labels dictates both the magnitude of mass shift and the potential for hydrogen-deuterium exchange at labile positions—factors that directly impact quantification accuracy. The full perdeuteration achieved in sapienic acid-d19 provides a consistent +19 Da mass shift and minimizes chromatographic resolution from the native analyte, which is essential for reliable stable isotope dilution analysis .

Sapienic Acid-d19 Quantitative Differentiation Evidence: Comparative Specifications vs. Unlabeled Sapienic Acid and Alternative Deuterated Internal Standards


Mass Spectrometric Differentiation: +19 Da Mass Shift Enables Baseline Resolution from Endogenous Sapienic Acid

Sapienic acid-d19 incorporates nineteen deuterium atoms at positions 8 through 16 of the hexadecenoic acid backbone, producing a molecular weight of 273.53 g/mol compared to 254.41 g/mol for unlabeled sapienic acid—a consistent +19 Da mass shift . This mass differential exceeds the +3 to +9 Da shifts typical of partially deuterated fatty acid internal standards (e.g., palmitoleic acid-d9) and provides unambiguous separation from the endogenous M0 isotopologue in MS1 spectra without interference from natural 13C isotopomers [1].

lipidomics mass spectrometry stable isotope dilution

Purity Specification: ≥98% to ≥99% Deuterated Forms Minimizes Unlabeled Analyte Contamination

Multiple vendors specify sapienic acid-d19 purity at ≥98% to ≥99% deuterated forms (d1-d19), with the predominant species being the fully deuterated d19 isotopologue [1]. This purity threshold exceeds the ≥95% specification common for research-grade unlabeled sapienic acid and many partially deuterated fatty acid standards . Residual unlabeled (d0) contaminant in a deuterated internal standard contributes directly to the measured analyte signal, producing positive bias in quantification.

analytical chemistry internal standard quality control

Antimicrobial Activity Profile of Parent Compound: MBC Values Establish Baseline for Biological Studies Requiring Tracer Quantification

The unlabeled parent compound sapienic acid demonstrates quantifiable antibacterial activity against oral and skin pathogens. Against Streptococcus sanguinis, S. mitis, and Fusobacterium nucleatum, sapienic acid exhibits minimum bactericidal concentrations (MBCs) of 31.3 μg/mL, 375.0 μg/mL, and 93.8 μg/mL, respectively . Against Staphylococcus aureus, the compound is active at 5 μg/mL at pH 5.5 in vitro, with a mechanism involving disruption of membrane integrity, proton motive force collapse, increased membrane fluidity, and inhibition of the electron transport chain .

antimicrobial skin microbiology Staphylococcus aureus

Procurement-Driven Application Scenarios for Sapienic Acid-d19 in Quantitative Bioanalysis and Metabolic Tracing


LC-MS/MS Quantitation of Endogenous Sapienic Acid in Human Sebum and Skin Lipid Extracts

Sapienic acid-d19 serves as the matched internal standard for stable isotope dilution LC-MS/MS quantification of sapienic acid in sebum samples from acne, atopic dermatitis, or healthy control subjects. The +19 Da mass shift ensures chromatographic co-elution with the native analyte while providing MS1 baseline resolution, correcting for matrix effects and ionization variability inherent to complex lipid extracts. This enables accurate absolute quantification required for correlating sapienic acid levels with disease severity or therapeutic response .

Metabolic Tracing of Sapienic Acid Biosynthesis and Turnover in Sebocyte Culture Models

In cell culture studies using human sebocyte lines, sapienic acid-d19 can be administered exogenously as a stable isotope tracer to monitor uptake, incorporation into cellular lipids, and metabolic turnover via fatty acid desaturase 2 (FADS2)-mediated pathways. The deuterium label permits tracking by MS without the regulatory and safety constraints associated with radioactive 14C or 3H tracers, while the full perdeuteration minimizes back-exchange artifacts that plague partially deuterated analogs .

Pharmacokinetic and Tissue Distribution Studies of Sapienic Acid-Based Formulations

For preclinical development of topical antimicrobial formulations containing sapienic acid as an active pharmaceutical ingredient, sapienic acid-d19 functions as an internal standard for quantifying parent drug concentrations in skin tissue homogenates, plasma, and target organs. The deuterated analog enables correction for extraction recovery variability and matrix-specific ion suppression across diverse biological matrices, supporting regulatory-compliant bioanalytical method validation .

Quality Control and Batch Release Testing for Sapienic Acid Reference Materials

Analytical laboratories and reference standard manufacturers utilize sapienic acid-d19 as a calibration standard or system suitability test compound for verifying instrument performance in fatty acid analysis. The high deuterated purity specification (≥98–99%) provides a reliable benchmark for assessing GC-MS or LC-MS system linearity, mass accuracy, and detector response prior to running quantitative sample batches .

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